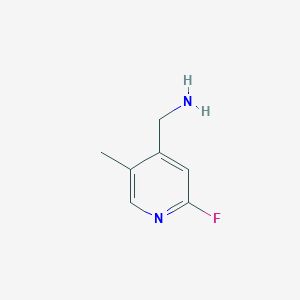

(2-Fluoro-5-methylpyridin-4-YL)methylamine

Description

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

(2-fluoro-5-methylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3,9H2,1H3 |

InChI Key |

PIKPCKJUJFDYAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1CN)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Fluoro 5 Methylpyridin 4 Yl Methylamine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For (2-Fluoro-5-methylpyridin-4-YL)methylamine, several logical disconnection strategies can be proposed, primarily revolving around the installation of the three substituents on the pyridine (B92270) core and the formation of the pyridine ring itself.

Key disconnections can be made at the following bonds:

C4-CH₂NH₂ bond: This is a common disconnection, leading back to a 4-functionalized pyridine, such as a 4-halopyridine, 4-cyanopyridine, or pyridine-4-carboxaldehyde. The methylamine (B109427) moiety can be introduced via nucleophilic substitution, reductive amination, or reduction of a nitrile.

C2-F bond: The fluorine atom can be introduced late in the synthesis via C-H activation or nucleophilic aromatic substitution (S_N_Ar) on a precursor like a 2-chloropyridine. nih.govberkeley.edu This approach is advantageous as it allows for the manipulation of other functional groups before the introduction of the often-sensitive fluorine atom. nih.gov

C5-CH₃ bond: The methyl group can be installed using various C-C bond-forming reactions, such as cross-coupling reactions on a 5-halopyridine precursor.

Pyridine Ring Bonds: A more fundamental disconnection involves breaking the pyridine ring itself, leading back to acyclic precursors. This strategy falls into two main categories: cycloaddition and condensation reactions to form the heterocyclic core with the desired substituents already in place or in a latent form.

These disconnections suggest two primary strategic approaches: 1) functionalization of a pre-existing, appropriately substituted pyridine ring, or 2) de novo synthesis of the pyridine ring from acyclic precursors. The choice of strategy depends on the availability of starting materials and the desired regiochemical control.

Multistep Synthetic Routes via Pyridine Ring Formation

Building the pyridine core from acyclic components is a versatile strategy that can provide access to complex substitution patterns that are difficult to achieve through functionalization of the parent heterocycle.

Cycloaddition reactions offer an elegant and often highly efficient method for constructing the six-membered pyridine ring in a single step. nih.gov

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and a nitrile are a powerful tool for assembling substituted pyridines. nih.gov To synthesize the target molecule's core, one could envision the cyclotrimerization of two different, appropriately substituted alkyne fragments with a nitrile that would ultimately provide the nitrogen atom of the ring. Controlling the regioselectivity of such reactions with multiple unsymmetrical components is a significant challenge but can be achieved through careful selection of substrates and catalysts.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction and its inverse-electron-demand variants are common strategies for pyridine synthesis. acsgcipr.org A typical approach involves the reaction of an electron-poor diene (containing one or two nitrogen atoms, such as a 1,2,4-triazine) with an electron-rich dienophile (an enamine or alkyne). acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org While direct Diels-Alder reactions of 1-azadienes are often electronically disfavored, various modifications have made this a viable route. baranlab.org

| Reaction Type | Description | Key Features |

| [2+2+2] Cycloaddition | Transition-metal-catalyzed reaction of two alkyne molecules and one nitrile molecule to form a pyridine ring. | High atom economy; can assemble complex pyridines in a single step; regioselectivity can be a challenge. nih.gov |

| [4+2] Cycloaddition | Reaction of a diene (often an azadiene) with a dienophile (alkene or alkyne) to form a six-membered ring, followed by aromatization. | Versatile for various substitution patterns; inverse-electron-demand variants are particularly successful for pyridines. acsgcipr.org |

Classic condensation reactions remain a widely used and robust method for constructing the pyridine core from simple carbonyl-containing starting materials. acsgcipr.org

Hantzsch Pyridine Synthesis: This well-established method involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.org The initial reaction forms a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgpharmaguideline.com By choosing appropriately substituted starting materials, a wide range of functionalized pyridines can be accessed.

Guareschi-Thorpe Synthesis: This method involves the condensation of a keto-ester with cyanoacetamide in the presence of a base, such as ammonia or piperidine, to form a substituted 2-hydroxypyridine (or 2-pyridone), which can be further functionalized. pharmaguideline.com

Kröhnke Pyridine Synthesis: This is a flexible method for preparing 2,4,6-trisubstituted pyridines. It utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate to form the desired pyridine. pharmaguideline.comwikipedia.org

These condensation strategies are powerful due to the commercial availability of a wide variety of aldehydes, ketones, and their derivatives, allowing for the systematic construction of the pyridine ring. acsgcipr.org

Functional Group Interconversions and Late-Stage Fluorination Approaches

An alternative to de novo ring synthesis is the modification of a pre-formed pyridine ring. This is particularly relevant for introducing the fluorine atom and other substituents in the final steps of a synthesis, a strategy known as late-stage functionalization. nih.govberkeley.edu

The introduction of fluorine onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. pharmaguideline.com However, several modern methods have been developed to achieve this transformation efficiently.

Late-Stage C-H Fluorination: Direct fluorination of a C-H bond at the position alpha to the ring nitrogen has become a valuable strategy. nih.govberkeley.edu Reagents such as silver(II) fluoride (B91410) (AgF₂) can selectively fluorinate the C-2 position of pyridines. nih.govacs.org This method avoids the need for pre-functionalization and can be applied to complex molecules, although it may not be compatible with certain sensitive functional groups like free amines or alcohols. nih.govacs.org

Nucleophilic Aromatic Substitution (S_N_Ar): A more traditional approach involves the S_N_Ar reaction of a precursor containing a good leaving group (e.g., chlorine, bromine) at the 2-position. The activation provided by the ring nitrogen facilitates the displacement of the halide by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often with the aid of a phase-transfer catalyst. The 2-fluoro group installed via this method can then itself serve as a leaving group for the subsequent introduction of other nucleophiles if desired. nih.govberkeley.edu

Zincke Imine Intermediates: A recently developed method allows for the 3-selective fluorination of pyridines via ring-opened Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic fluorinating reagents before ring closure. acs.org

The precise placement of the methyl and aminomethyl groups requires regioselective functionalization methods. The electronic properties of the pyridine ring, with its electron-deficient character, heavily influence the reactivity and selectivity of these transformations. pharmaguideline.comeurekaselect.com

Introduction of the Methyl Group: The methyl group at the C-5 position can be installed on a 5-halopyridine precursor using transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with methylboronic acid or a Stille coupling with methyltin reagents are reliable methods for C-C bond formation.

Introduction of the Aminomethyl Group: The C4-position is susceptible to nucleophilic attack, especially if an activating group is present. The (aminomethyl) group can be introduced through several pathways:

Reductive Amination: Starting with pyridine-4-carboxaldehyde, a condensation reaction with methylamine followed by reduction of the resulting imine would yield the target functional group.

Nitrile Reduction: The reduction of a 4-cyanopyridine precursor using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would produce the corresponding aminomethyl group.

Nucleophilic Substitution: A 4-(halomethyl)pyridine could undergo direct substitution with an amine source.

Achieving regioselectivity in the synthesis of polysubstituted pyridines often requires a multi-step approach where directing groups are used to control the position of incoming substituents. rsc.orgnih.gov The interplay between activating and deactivating groups on the ring must be carefully considered to achieve the desired outcome. acs.org

Catalytic Approaches in the Synthesis of this compound

Catalysis provides a powerful platform for the synthesis of substituted pyridines, enabling reactions that would be difficult to achieve through classical methods. These approaches often lead to higher yields, greater selectivity, and milder reaction conditions. Both transition-metal catalysis and organocatalysis have emerged as indispensable tools in this context.

Transition metals, particularly palladium (Pd), are extensively used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the substituted pyridine scaffold of the target molecule.

Palladium-Mediated C-H Activation: Direct C-H activation is a powerful strategy for the functionalization of pyridine rings. acs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thus shortening synthetic sequences. For pyridine derivatives, the nitrogen atom can act as a directing group, often facilitating functionalization at the C2 and C6 positions. However, the use of pyridine N-oxides is a common strategy to achieve selective C-H activation at the ortho-position. kaist.ac.krresearchgate.net The N-oxide group activates the adjacent C-H bonds, allowing for palladium-catalyzed cross-coupling reactions with various partners, including arenes and alkenes. kaist.ac.krresearchgate.net After the desired substituent has been introduced, the N-oxide can be readily removed by reduction. This method provides a practical route for synthesizing alkylated and arylated pyridine derivatives. acs.orgacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming C-C bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govchemimpex.com In the context of synthesizing this compound, this reaction could be employed in several ways. For instance, a key step could involve the coupling of a 2-fluoropyridine (B1216828) derivative bearing a boronic acid or ester with an appropriate halide to introduce the methyl group or another precursor group at the 5-position. chemimpex.com The fluorine substitution on the pyridine ring can enhance reactivity and selectivity in such coupling reactions. chemimpex.com The stability and commercial availability of many boronic acids, along with the reaction's tolerance for a wide range of functional groups, make it a highly attractive method in complex molecule synthesis. nih.govresearchgate.net

Table 1: Representative Conditions for Pd-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(dppf)Cl₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene, n-Butanol | 80 - 110 |

| C-H Arylation | Pd(OAc)₂ | P(tBu)₃ | K₂CO₃, Cs₂CO₃ | DMF, Toluene | 100 - 130 |

| C-H Alkenylation | Pd(OAc)₂ | None specified | Ag₂CO₃ (oxidant) | DMF | 100 - 120 |

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. dntb.gov.ua These methods avoid the use of potentially toxic and expensive heavy metals. Pyridine scaffolds themselves are often explored as organocatalysts, but organocatalysis can also be a powerful tool for the synthesis of the pyridine ring. dntb.gov.ua

Reactions such as the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis, while historically significant, can be adapted using organocatalytic principles to improve yields and conditions. pharmaguideline.com For instance, iminium catalysis, a cornerstone of organocatalysis, can be used to activate α,β-unsaturated aldehydes for [3+3] condensation reactions with O-acetyl ketoximes, providing a modular route to various substituted pyridines under mild conditions. organic-chemistry.org

Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyridines. acs.orgnih.gov These reactions can proceed via the generation of pyridinyl radicals, enabling C-H functionalization with distinct regioselectivity compared to classical methods. acs.orgacs.org Such approaches harness the reactivity of pyridinyl radicals generated from pyridinium ions, which can then couple with other radical species, offering novel pathways for C-C bond formation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use safer materials.

The choice of solvent is a critical factor in the environmental impact of a chemical process. In the synthesis of fluorinated compounds, solvent compatibility is also a key safety consideration. acsgcipr.org For example, some powerful electrophilic fluorinating reagents, such as Selectfluor, can react exothermically and rapidly with common solvents like DMF, pyridine, and DMSO. acsgcipr.org Therefore, careful selection of inert solvents like acetonitrile is crucial. acsgcipr.orgnih.gov

Green chemistry encourages the use of safer, more environmentally benign solvents. The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has developed solvent selection guides to aid chemists in choosing solvents with lower environmental, health, and safety impacts. acs.org Where possible, reactions are designed to be performed in water, supercritical fluids, or under solvent-free conditions. acsgcipr.org Minimizing the total volume of solvent used, through higher concentration reactions or process optimization, is another key strategy to reduce waste.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product.

Table 2: Conceptual Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Stoichiometric Byproducts | Relative Atom Economy |

| Diels-Alder Cycloaddition | Diene + Dienophile → Cyclohexene | None | Very High |

| Catalytic C-H Addition | Pyridine + Olefin → Alkyl-pyridine | None (in ideal catalytic cycle) | High |

| Suzuki-Miyaura Coupling | R-X + R'-B(OH)₂ → R-R' | Salts, Boron species | Moderate to High |

| Wittig Reaction | Aldehyde + Ylide → Alkene | Phosphine (B1218219) Oxide | Low |

| Gabriel Synthesis | Phthalimide + R-X → R-NH₂ | Phthalic acid derivatives | Very Low |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methylpyridin 4 Yl Methylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to investigate their electronic properties. ias.ac.in

DFT can be used to calculate a variety of ground-state properties that are crucial for predicting reactivity:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For a substituted pyridine (B92270), the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its propensity to act as a nucleophile or a hydrogen bond acceptor. The fluorine atom would also exhibit a localized negative potential, while the amine protons would have a positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For substituted pyridines, the energies and distributions of these orbitals are heavily influenced by the nature and position of the substituents. ias.ac.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge on each atom and describe the interactions between filled and empty orbitals, which are indicative of hyperconjugative effects that contribute to molecular stability.

| Calculated Property | Significance for (2-Fluoro-5-methylpyridin-4-YL)methylamine | General Trends from Substituted Pyridines |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | Electron-donating groups increase HOMO energy; electron-withdrawing groups decrease it. ias.ac.in |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | Electron-withdrawing groups lower LUMO energy, making the molecule more susceptible to nucleophilic attack. ias.ac.inresearchgate.net |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | A smaller gap generally implies higher reactivity. |

| Dipole Moment | Reflects the overall polarity of the molecule. | Highly dependent on the vector sum of individual bond dipoles. |

| Atomic Charges | Shows the distribution of electron density. | The pyridine nitrogen is typically a site of negative charge. The fluorine atom will be strongly negative. |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark data for electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more accurate calculations, especially for systems where electron correlation is significant. nih.gov

For aminopyridines, ab initio calculations have been used to study properties like the non-planarity of the amino group and the inversion barriers associated with it. aip.org These high-level calculations can provide very accurate geometric parameters and vibrational frequencies, which can be compared with experimental data if available. nih.gov While computationally more expensive, ab initio methods are crucial for validating the results obtained from more cost-effective DFT methods and for studying excited state properties. acs.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the methylamine (B109427) side chain in this compound means that the molecule can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting its biological activity and reactivity.

To explore the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are often the first step. MM methods use classical force fields to rapidly calculate the energy of different conformations, making it possible to scan the potential energy surface efficiently. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its accessible conformations at a given temperature. While no specific MD studies on this compound are reported, such methods are routinely applied to fluorinated organic molecules to understand their conformational preferences. academie-sciences.fr

Following an initial exploration with MM or MD, the low-energy conformers are typically subjected to higher-level quantum chemical calculations (usually DFT) to obtain more accurate relative energies and geometric structures. For this compound, the key dihedral angles to consider would be those around the C-C and C-N bonds of the methylamine substituent.

Furthermore, aminopyridines can exist in different tautomeric forms. For 2-aminopyridines, a tautomeric equilibrium between the amino and the imino form is possible. nih.govnih.gov Computational studies on 2-amino-4-methylpyridine (B118599) have shown that the canonical amino form is significantly more stable than its imino tautomer. nih.govnih.gov For this compound, which is a 4-aminopyridine (B3432731) derivative, the amino form is also expected to be the predominant tautomer. The relative energies of these tautomers can be calculated using DFT, and the transition states connecting them can be located to determine the energy barriers for tautomerization. nih.govnih.gov

| Tautomeric Form | General Stability Trend for Aminopyridines | Expected Predominance for this compound |

|---|---|---|

| Amino Form | Generally the most stable tautomer in the gas phase and in solution. nih.govnih.gov | Highly Predominant |

| Imino Form | Significantly less stable than the amino form. nih.govnih.gov | Minor Contributor |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several types of reactions could be investigated.

One important class of reactions for fluorinated pyridines is nucleophilic aromatic substitution (SNA_r). The fluorine atom can act as a leaving group when the pyridine ring is attacked by a nucleophile. The rate of such reactions is highly dependent on the position of the fluorine atom and the presence of other activating or deactivating substituents. nih.gov Computational modeling can be used to map out the potential energy surface for the substitution reaction, identifying the Meisenheimer intermediate and the transition states leading to and from it. This would provide insights into the reaction kinetics and the factors that influence the regioselectivity of the substitution.

Another area of interest is the reactivity of the methylamine side chain. For instance, the nitrogen atom of the amine can act as a nucleophile. The mechanism of its reactions with various electrophiles could be modeled to understand its synthetic utility.

Transition State Localization and Reaction Pathway Determination

There is no publicly available research detailing the localization of transition states or the determination of reaction pathways for this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products. This analysis is crucial for understanding reaction kinetics and mechanisms.

Energetic Profiling of Proposed Reaction Mechanisms

In the absence of defined reaction pathways, no energetic profiles for proposed reaction mechanisms involving this compound have been reported. An energetic profile would provide the relative energies of reactants, intermediates, transition states, and products, offering insight into the thermodynamic and kinetic feasibility of a particular reaction.

Molecular Orbital Analysis and Electronic Descriptors

While molecular orbital analysis is a standard computational technique, specific findings for this compound are not available.

Frontier Molecular Orbital (FMO) Theory Applications

A Frontier Molecular Orbital (FMO) analysis for this compound, which would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published. This type of analysis is fundamental for predicting the regioselectivity and reactivity of the molecule in various chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Specific Natural Bond Orbital (NBO) analysis data for this compound is not found in the reviewed literature. NBO analysis would provide a detailed picture of electron delocalization, charge distribution, and the nature of bonding within the molecule, which is essential for a comprehensive understanding of its electronic structure and stability.

Spectroscopic Parameter Prediction using Computational Methods

Computational prediction of spectroscopic parameters is a common application of theoretical chemistry.

Computational Prediction of NMR Chemical Shifts

There are no published studies that report the computationally predicted NMR chemical shifts for this compound. Such predictions, typically performed using methods like DFT, are valuable for aiding in the structural elucidation and characterization of novel compounds by correlating theoretical data with experimental spectra. nih.gov

Simulation of IR and Raman Spectra for Experimental Validation

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting and interpreting the vibrational spectra of molecules. cardiff.ac.uk For a molecule like this compound, a computational approach would typically commence with the optimization of its molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed at the same level of theory. These calculations provide the harmonic frequencies, IR intensities, and Raman activities for each vibrational mode.

The interpretation of experimental IR and Raman spectra can be complex due to phenomena like peak overlap and combination bands. cardiff.ac.uk Computational simulations provide a basis for assigning the observed spectral bands to specific molecular vibrations. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. nih.gov

A detailed vibrational analysis involves the assignment of each calculated vibrational mode based on its potential energy distribution (PED). The PED allows for the characterization of the contributions of different internal coordinates (such as stretching, bending, and torsion) to each normal mode of vibration.

For a comprehensive validation, the simulated IR and Raman spectra are plotted and compared directly with the experimental spectra. This comparison helps to confirm the molecular structure and provides detailed insights into the vibrational characteristics of the functional groups present in this compound, such as the C-F, C-N, N-H, and C-H bonds, as well as the pyridine ring vibrations.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

The following table is a hypothetical representation of what a computational analysis of the vibrational spectra of this compound might yield. The assignments are based on typical frequency ranges for similar functional groups found in related pyridine derivatives. researchgate.netorientjchem.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Potential Energy Distribution) |

| ν(N-H) asym | 3450 | High | Moderate | N-H asymmetric stretching |

| ν(N-H) sym | 3350 | Moderate | High | N-H symmetric stretching |

| ν(C-H) arom | 3100-3000 | Moderate | High | Aromatic C-H stretching |

| ν(C-H) CH₃ asym | 2980 | Moderate | Moderate | CH₃ asymmetric stretching |

| ν(C-H) CH₃ sym | 2920 | Moderate | Moderate | CH₃ symmetric stretching |

| δ(N-H) scissoring | 1620 | High | Low | N-H scissoring |

| ν(C=C), ν(C=N) ring | 1600-1450 | High | High | Pyridine ring stretching |

| δ(C-H) CH₃ umbrella | 1380 | Moderate | Low | CH₃ symmetric deformation |

| ν(C-F) | 1250 | Very High | Low | C-F stretching |

| ν(C-N) | 1300-1200 | High | Moderate | C-N stretching |

| Ring breathing | 1000 | Low | Very High | Pyridine ring breathing |

| γ(C-H) oop | 900-800 | High | Low | C-H out-of-plane bending |

Reactivity Profiles and Mechanistic Studies of 2 Fluoro 5 Methylpyridin 4 Yl Methylamine

Reactivity at the Pyridine (B92270) Nitrogen and Fluorine Atom

The pyridine core of (2-Fluoro-5-methylpyridin-4-YL)methylamine possesses two key sites of reactivity: the nitrogen atom and the C2-fluorine substituent. These sites are electronically linked, and their reactivity is influenced by the electronic nature of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Pyridine Ring

The 2-fluoro substituent on the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the functionalization of 2-fluoropyridines. nih.gov The high electronegativity of the fluorine atom activates the C2 position towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing character of the pyridine nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. digitellinc.com

The general mechanism for the SNAr reaction at the 2-position of a fluoropyridine involves the addition of a nucleophile to the C2 carbon, forming a tetrahedral intermediate (Meisenheimer complex). This is typically the rate-determining step. The subsequent rapid elimination of the fluoride (B91410) leaving group restores the aromaticity of the pyridine ring.

Studies on various 2-fluoropyridines have shown that they are often more reactive towards SNAr than their 2-chloro or 2-bromo counterparts. nih.gov This enhanced reactivity allows for SNAr reactions to be conducted under milder conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. nih.gov A diverse array of nucleophiles, including O-, N-, S-, and C-based nucleophiles, can be employed to displace the fluorine atom, providing a versatile method for the synthesis of a wide range of substituted pyridines. nih.gov

Table 1: Examples of Nucleophiles Used in SNAr Reactions with 2-Fluoropyridines

| Nucleophile Type | Example | Product Type |

| Oxygen | Alkoxides (e.g., NaOEt) | 2-Alkoxypyridines |

| Nitrogen | Amines, Anilines | 2-Aminopyridines |

| Sulfur | Thiolates (e.g., NaSPh) | 2-(Arylthio)pyridines |

| Carbon | Enolates, Organometallics | 2-Alkyl/Arylpyridines |

This table is illustrative and based on the general reactivity of 2-fluoropyridines.

Protonation and Coordination Chemistry of the Pyridine Nitrogen

Protonation can significantly alter the electronic properties and reactivity of the pyridine ring, making it more electron-deficient and potentially influencing the reactivity of the other functional groups.

Furthermore, the pyridine nitrogen can act as a ligand, coordinating to metal ions to form coordination complexes. digitellinc.comwikipedia.org The ability of pyridines to coordinate to a wide variety of transition metals is well-established. wikipedia.orgacs.org The steric and electronic properties of the substituents on the pyridine ring play a crucial role in the stability and structure of the resulting metal complexes. wikipedia.org In the case of this compound, the presence of the fluorine atom and the methyl group will influence the donor strength of the pyridine nitrogen and may introduce steric constraints that affect the geometry of the coordination sphere. acs.org

Transformations Involving the Methylamine (B109427) Moiety

The primary amine of the methylamine group is a versatile functional handle that can undergo a variety of chemical transformations.

Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the primary amine is nucleophilic and can readily undergo alkylation with alkyl halides or other electrophilic alkylating agents. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine can also react with the alkylating agent. youtube.com Careful control of reaction conditions and stoichiometry is often necessary to achieve selective mono-alkylation.

Acylation of the amine nitrogen with acylating agents such as acid chlorides or anhydrides is a more controlled and generally high-yielding reaction. wikipedia.org This reaction leads to the formation of a stable amide bond. Pyridine is often used as a base in these reactions to neutralize the HCl formed when using an acyl chloride. youtube.com The resulting N-acyl derivative can serve as a protected form of the amine or as a precursor for further synthetic manipulations.

Table 2: General Alkylation and Acylation Reactions of the Methylamine Group

| Reaction Type | Reagent Example | Product |

| Alkylation | Methyl iodide (CH₃I) | N-methyl-(2-fluoro-5-methylpyridin-4-yl)methanamine |

| Acylation | Acetyl chloride (CH₃COCl) | N-((2-fluoro-5-methylpyridin-4-yl)methyl)acetamide |

This table provides hypothetical examples based on general amine reactivity.

Oxidation and Reduction Reactions of the Amine Functionality

The primary amine functionality can be oxidized to various other nitrogen-containing functional groups. The specific product depends on the oxidizing agent and reaction conditions. For instance, mild oxidation might lead to an imine or a hydroxylamine, while stronger oxidizing agents could potentially lead to the formation of a nitro group or even cleavage of the C-N bond. It is important to note that the pyridine nitrogen can also be oxidized to a pyridine N-oxide, and the relative reactivity of the two nitrogen atoms will depend on the specific oxidant used. nih.gov Generally, aliphatic amines are more nucleophilic and thus more susceptible to oxidation than the pyridine nitrogen. nih.gov

Information specifically on the reduction of the aminomethyl group in this context is less common, as it is already in a reduced state. However, should the amine be transformed into an imine or an amide, these functional groups can be reduced back to an amine using appropriate reducing agents.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is an electron-deficient aromatic ring and is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com When EAS does occur, it typically proceeds at the 3- and 5-positions (meta to the nitrogen), as these positions are less deactivated than the 2-, 4-, and 6-positions. youtube.com

In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group at the 5-position is an activating group and directs electrophiles to the ortho and para positions relative to itself (i.e., the 4- and 6-positions). The fluorine atom at the 2-position is a deactivating group but is ortho, para-directing. The aminomethyl group at the 4-position is also an activating group.

Regioselectivity Considerations in Substitution Reactions

The reactivity of the pyridine ring in this compound towards substitution reactions is dictated by the electronic interplay of its substituents and the inherent properties of the heterocyclic core. In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom at the C-2 position plays a pivotal role. The pyridine nitrogen acts as a strong electron-withdrawing group, lowering the electron density of the ring, particularly at the α (C-2, C-6) and γ (C-4) positions, thereby activating them for nucleophilic attack.

The fluorine atom at C-2 is a highly effective leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state. nih.govacs.org The rate of nucleophilic substitution for 2-halopyridines is significantly faster for fluorine compared to chlorine, with the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide being 320 times faster than that of 2-chloropyridine. acs.org This "element effect," where fluoride is a better leaving group than other halogens, is characteristic of activated SNAr reactions where the nucleophilic addition step is rate-determining. nih.govrsc.org

Regioselectivity in nucleophilic substitution is a critical consideration. For a generic nucleophile attacking the this compound scaffold, the primary site of reaction is expected to be the C-2 position, leading to the displacement of the fluoride ion. This is due to the strong activation provided by the adjacent ring nitrogen. While the C-4 position is also electronically activated, it is occupied by the methylamine group. The C-6 position is another potential site for attack, but substitution at C-2 is generally favored for 2-fluoro-substituted pyridines. nih.govacs.org The electron-donating methyl group at C-5 slightly deactivates the ring towards nucleophilic attack but does not override the powerful directing effect of the ring nitrogen and the lability of the C-2 fluorine. Studies on related systems show that SNAr reactions on 2- or 4-halopyridines are a standard method for creating specifically substituted pyridines. nih.gov

Nitration, Sulfonation, and Halogenation Studies

Specific studies detailing the direct electrophilic nitration, sulfonation, or halogenation of this compound are not widely available in the surveyed literature. However, the expected reactivity can be inferred from the general principles of electrophilic aromatic substitution on substituted pyridine rings.

The pyridine ring is inherently electron-deficient and is therefore generally deactivated towards electrophilic attack compared to benzene. The reaction requires harsh conditions and often results in low yields. The substituents on the this compound ring have competing effects. The methylamino and methyl groups are activating and ortho-, para-directing, while the fluorine atom and the ring nitrogen are deactivating.

For electrophilic reactions like nitration and sulfonation, the strong deactivation by the pyridine nitrogen makes the reaction challenging. If a reaction were to occur, the site of substitution would be determined by the balance of these directing effects.

Regarding halogenation, alternative strategies are often employed for pyridine systems. A common method involves the halogenation of a pyridine N-oxide precursor. researchgate.net The N-oxide group activates the ring towards both electrophilic and nucleophilic attack and directs electrophiles to the C-4 position. However, in the case of azine N-oxides, halogenation can proceed selectively at the C-2 position. researchgate.net Another route for synthesizing fluoropyridines involves the displacement of other groups. For instance, 2-fluoropyridines can be prepared from 2-chloropyridines using reagents like potassium bifluoride at high temperatures or from 2-aminopyridines via diazotization-fluorination reactions. acs.orggoogle.com

Cross-Coupling Reactions and Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and halopyridines are common substrates in these transformations. The fluorine atom in this compound can participate in such reactions, although it is generally less reactive than chlorine, bromine, or iodine. wikipedia.org

Suzuki, Heck, and Sonogashira Coupling with Pyridyl Halides

The Suzuki, Heck, and Sonogashira reactions allow for the introduction of diverse aryl, vinyl, and alkynyl groups onto the pyridine core. researchgate.netwikipedia.orgmdpi.com

Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide. It has been used to synthesize complex pyridines, such as in a two-step procedure starting from a Suzuki cross-coupling between 2-chloro-3-fluoropyridine (B99640) and an orthocyanopyridylboronic ester. researchgate.net

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org The reaction is a powerful method for vinylating pyridines and typically shows high regioselectivity at the less substituted carbon of the alkene. mdpi.comorganic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org It is widely used to synthesize aryl-alkynes and conjugated enynes under mild conditions. mdpi.com Studies on bromo-fluoropyridine substrates show that Sonogashira coupling can proceed selectively at the C-Br bond, leaving the C-F bond intact, which highlights the differential reactivity of halogens. soton.ac.uk

The table below summarizes typical conditions for these coupling reactions involving halopyridine substrates.

| Reaction | Catalyst System (Example) | Base (Example) | Solvent (Example) | Typical Substrate Halogen |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene / Dioxane / Water | Br, I, Cl, OTf |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N / K₂CO₃ | DMF / Acetonitrile | Br, I, OTf |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | THF / DMF | I, Br, Cl, OTf |

Amination Reactions at the Pyridine Core

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds and is a premier method for synthesizing aromatic amines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly applicable to halopyridines, allowing for the introduction of primary and secondary amines onto the pyridine nucleus. nbu.ac.innih.gov

The choice of palladium catalyst, ligand, and base is crucial for reaction success. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, BrettPhos, RuPhos), can couple a wide array of amines and aryl halides under relatively mild conditions. nih.govnih.gov

A key aspect of these reactions is regioselectivity when multiple halogens are present. A study on 2-fluoro-4-iodopyridine (B1312466) demonstrated that Buchwald-Hartwig amination with aromatic amines occurred exclusively at the 4-position, displacing the iodine, while the more stable C-F bond at the 2-position remained untouched. researchgate.net This complementarity to traditional SNAr allows for precise control over the synthesis of complex aminopyridines. Amination can also be achieved using ammonium salts, such as ammonium sulfate, as a convenient source of ammonia (B1221849) for synthesizing primary arylamines. nih.govorganic-chemistry.org

The table below presents examples of conditions used for the Buchwald-Hartwig amination of halopyridines.

| Substrate Example | Amine | Catalyst / Ligand | Base | Solvent / Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene / Microwave | Good | researchgate.net |

| Aryl Chlorides | (NH₄)₂SO₄ | Pd-G3 / KPhos | K₃PO₄ | t-Amyl alcohol / 110 °C | High | nih.gov |

| 2-Chlorothienopyridone | Primary Aromatic Amines | Pd(OAc)₂ | CsF | - | 60-68% | researchgate.net |

| 2-Fluoropyridine | Lithium Amides | None (Metal-free) | - | - | - | researchgate.net |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity

The photochemical behavior of fluorinated pyridines has been explored, revealing pathways for C-F and C-H bond activation. Irradiation of 2-fluoropyridine in the presence of aliphatic amines like t-butylamine and diethylamine (B46881) leads to a nucleophilic displacement of the fluorine atom, forming 2-alkylaminopyridines. rsc.org

More complex photochemical reactions occur with organometallic complexes. Studies involving half-sandwich rhodium complexes and fluorinated pyridines show that irradiation can lead to regioselective C-F and C-H bond activation. nih.govacs.org For example, photochemical reaction of a rhodium complex with pentafluoropyridine (B1199360) is regioselective toward the C(3)–C(4) position. acs.org When substituents like dimethylamino (-NMe₂) or methoxy (B1213986) (-OMe) are present on the fluoropyridine ring, photochemical reactions can result in cyclometalation, forming new, stable rhodacycle species through both C–H and C–F insertion. nih.govpsu.edu These reactions demonstrate that light can be used to induce unique transformations that are often inaccessible under thermal conditions.

Electrochemical Reactivity

Electrochemical methods can also be used to induce transformations in pyridine derivatives. The electrochemical fluorination of various alkyl-substituted pyridines in anhydrous hydrogen fluoride provides a route to the corresponding perfluoro-(N-fluoroalkylpiperidines). rsc.org This exhaustive fluorination process saturates the pyridine ring and replaces all hydrogen atoms with fluorine, leading to significant changes in the molecule's physical and chemical properties. The yields of this process depend on the position and number of alkyl substituents on the starting pyridine. rsc.org

Furthermore, the fluorescence of molecules can be controlled electrochemically. While not specific to this compound, studies on various fluorophores show that applying an electrical potential can modulate fluorescent emission. rsc.org This capability to non-destructively control fluorescence is crucial for applications in advanced imaging and sensing. The specific chemical structure of the fluorophore and the composition of the surrounding medium affect the modulation behavior. rsc.org

Derivatization Strategies and Analog Generation from 2 Fluoro 5 Methylpyridin 4 Yl Methylamine

Synthesis of Substituted Pyridylamines

The synthesis of substituted pyridylamines from (2-Fluoro-5-methylpyridin-4-YL)methylamine can be achieved by modifying the methyl group or by introducing additional functional groups onto the pyridine (B92270) ring. These modifications allow for a systematic exploration of the structure-activity relationship of the resulting analogs.

The methyl group at the 5-position of the pyridine ring is a key site for chemical modification. One of the primary transformations is its oxidation to a carboxylic acid, which can then serve as a handle for further functionalization.

A common method for this oxidation is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). For instance, 2-fluoro-5-methylpyridine (B1304807) can be heated in the presence of an oxidant such as KMnO₄ or sodium permanganate (NaMnO₄) to yield 2-fluoro-5-pyridinecarboxylic acid. google.com Under certain oxidative conditions, the methyl group may be converted to a carboxyl group or other oxidized states. pipzine-chem.com This carboxylic acid can be subsequently converted to the corresponding acyl chloride by refluxing with thionyl chloride or oxalyl chloride, providing a reactive intermediate for the synthesis of amides, esters, and other derivatives. google.com

Another potential modification is the halogenation of the methyl group, which can introduce a reactive handle for nucleophilic substitution reactions. While specific examples for the direct halogenation of the methyl group on this compound are not prevalent in the reviewed literature, this transformation is a fundamental organic reaction that could potentially be applied.

Table 1: Examples of Methyl Group Modification

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|

Introduction of Additional Functional Groups onto the Pyridine Ring

The pyridine ring of this compound can be further functionalized by the introduction of various substituents, which can significantly alter the electronic properties and biological activity of the molecule.

One of the most common modifications is nitration. The synthesis of 2-fluoro-4-methyl-5-nitropyridine (B101823) has been documented, demonstrating the feasibility of introducing a nitro group at the 5-position. nih.gov Similarly, 2-fluoro-5-nitropyridine (B1295090) can be prepared by the nitration of 2-fluoropyridine (B1216828) with nitric acid. fishersci.comruifuchems.comchemicalbook.com Another method involves the nitration of 5-fluoro-2-aminopyridine with concentrated sulfuric acid and hydrogen peroxide at low temperatures. chemicalbook.com This nitro group can then be reduced to an amino group, providing a site for further derivatization.

The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide range of functional groups. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the fluoro-substituted position. nih.govresearchgate.netacs.org This allows for the introduction of alkoxy, amino, cyano, and other nucleophilic moieties under relatively mild conditions. nih.govacs.org

Furthermore, halogenation provides another route to functionalized pyridines. For example, 4-bromo-2-fluoro-5-methylpyridine (B572808) is a commercially available derivative, indicating that bromination of the 2-fluoro-5-methylpyridine scaffold is a viable synthetic route. ambeed.com

Table 2: Examples of Pyridine Ring Functionalization

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 2-Fluoropyridine | Nitric acid | 2-Fluoro-5-nitropyridine | fishersci.comruifuchems.comchemicalbook.com |

| 5-Fluoro-2-aminopyridine | H₂SO₄, H₂O₂ | 5-Fluoro-2-nitropyridine | chemicalbook.com |

| 2-Fluoropyridine derivative | Various nucleophiles (e.g., alcohols, amines, CN⁻) | 2-Substituted pyridine derivative | nih.govacs.org |

Preparation of Prodrug Motifs and Bioisosteric Replacements (from a purely synthetic perspective)

From a synthetic standpoint, the this compound scaffold can be modified to prepare prodrugs or to incorporate bioisosteric replacements, aiming to improve the molecule's properties.

The primary amine of this compound is a prime site for the attachment of promoieties to create prodrugs. A straightforward approach is N-acylation to form amides. google.com This can be readily achieved by reacting the amine with an appropriate acyl chloride or carboxylic acid anhydride. Another class of prodrugs for amines is phosphoramidates, which can be synthesized from the parent amine and a suitable phosphorylating agent. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and metabolic properties of a lead compound. For the this compound scaffold, several bioisosteric modifications can be envisioned. The methyl group could be replaced with other small substituents. A common bioisosteric replacement for a methyl group is a trifluoromethyl group. The synthesis of 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) demonstrates the feasibility of this transformation. sigmaaldrich.com

The fluorine atom itself is often considered a bioisostere of hydrogen, and its introduction can block metabolic pathways. nih.gov The pyridine ring can also be part of a bioisosteric replacement. For example, pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) scaffolds are used as the basis for designing new compounds with diverse biological activities. nih.gov The synthesis of such analogs would involve the condensation of the appropriate acyl chlorides with aromatic amines. nih.gov

Polymer-Supported Reagents and Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of compound libraries. The ability to attach this compound to a solid support would enable the efficient generation of a wide range of derivatives.

The primary amine of this compound provides a convenient point of attachment to various solid-phase resins. For instance, it can be coupled to resins functionalized with electrophilic groups, such as chlorotrityl chloride resin or resins bearing an activated carboxylic acid. Once anchored to the solid support, the pyridine ring remains available for further chemical modifications.

A general scheme for solid-phase synthesis would involve:

Attachment: Covalent linkage of the aminomethyl group to a suitable resin.

Derivatization: A series of reactions to modify the pyridine ring or any other introduced functional groups. This can include Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions if a suitable handle (e.g., a bromine or iodine atom) is present on the pyridine ring. acs.orgacs.org

Cleavage: Release of the final, purified compound from the resin.

This approach is highly amenable to automation and the principles of combinatorial chemistry, allowing for the parallel synthesis of hundreds or thousands of distinct compounds. acs.org

The application of solid-phase synthesis for the derivatization of this compound offers several key advantages over traditional solution-phase chemistry:

Simplified Purification: Intermediates are covalently bound to the solid support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.

Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, which is often difficult in solution-phase synthesis due to purification challenges.

Automation: The repetitive nature of solid-phase synthesis protocols is well-suited for automation, enabling high-throughput library generation.

Safety: Potentially toxic or noxious reagents can be more easily contained as they are often removed with the wash solvents.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While this compound itself is achiral, chiral centers can be introduced during the synthesis of its analogues.

One common strategy to generate chiral analogues would be to introduce a chiral center at the carbon atom of the methylamine (B109427) side chain. This could be achieved through several methods:

Asymmetric Reduction: The corresponding imine or enamine precursor could be subjected to asymmetric hydrogenation using a chiral catalyst to yield the chiral amine with high enantioselectivity.

Resolution of Racemates: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Use of Chiral Building Blocks: The synthesis could start from a chiral precursor that already contains the desired stereocenter.

For example, a synthetic route could be designed to produce a ketone adjacent to the pyridine ring, which could then be asymmetrically aminated to install the chiral aminomethyl group. The development of cobalt-catalyzed enantioselective C-H alkoxylation strategies for the synthesis of chiral diarylmethylamines highlights the potential for metal-catalyzed reactions to generate chiral amine derivatives. researchgate.net While not directly applied to this specific compound in the available literature, such methods provide a conceptual framework for the stereoselective synthesis of its chiral analogues. nih.gov

Applications of 2 Fluoro 5 Methylpyridin 4 Yl Methylamine As a Key Synthetic Intermediate and Precursor

Role in the Synthesis of Advanced Organic Materials

Following a comprehensive review of scientific literature and patent databases, no specific information was found detailing the use of (2-Fluoro-5-methylpyridin-4-YL)methylamine as a precursor for the synthesis of optoelectronic materials.

There is currently no publicly available research or documentation that describes the application of this compound as a building block for functional polymers and coatings.

Intermediacy in the Production of Agrochemical Active Ingredients

Fluorinated and chlorinated methylpyridines are crucial intermediates in the production of modern agrochemicals. phoenixcontact.comagropages.com These compounds are valued for creating pesticides that are highly efficient and show low toxicity. phoenixcontact.com The introduction of fluorine into pyridine-containing pesticides can significantly enhance their biological activity. phoenixcontact.comnih.govsemanticscholar.org

While the general importance of fluorinated pyridines in agrochemicals is well-established, specific synthetic pathways for commercial herbicides or insecticides that utilize this compound as a key intermediate are not detailed in the reviewed scientific or patent literature. Research often focuses on related structures, such as trifluoromethylpyridines, which are key components in numerous agrochemicals. nih.govsemanticscholar.orgnih.gov For instance, derivatives of 2-phenylpyridine (B120327) have been synthesized and tested for insecticidal activity against various pests. nih.gov

The development of new synthetic routes for agrochemicals frequently involves pyridine (B92270) derivatives to create fourth-generation pesticides. phoenixcontact.comagropages.com These advanced pesticides, derived from intermediates like methylpyridines, are known for their high efficacy and low toxicity. phoenixcontact.com However, specific research detailing the development of new agrochemical production routes directly employing this compound could not be identified in the available sources. General strategies often involve the modification of the pyridine ring to enhance biological activity, a principle that could theoretically apply to this compound. researchgate.net

Utilization in Catalyst Development and Ligand Design

The design of ligands is a critical aspect of developing new catalysts. Pyridine-based structures are frequently used in coordination chemistry to create stable and effective catalysts. However, a search of relevant chemical literature and databases did not yield any specific instances of this compound being used in catalyst development or as a ligand in coordination complexes.

Preparation of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The amine functionality of this compound serves as a key handle for the introduction of chirality. Although specific examples utilizing this exact compound are not extensively documented, the general strategy involves the reaction of the primary amine with chiral auxiliaries or its incorporation into larger chiral scaffolds. The resulting ligands, bearing the fluorinated pyridine moiety, could then be complexed with transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The electronic properties of the fluorinated pyridine ring can influence the catalytic activity and enantioselectivity of the resulting metal complex.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine and amine functionalities of this compound make it a potential candidate for a multitopic organic linker in the design and synthesis of novel MOFs. The nitrogen atom of the pyridine ring and the nitrogen of the methylamine (B109427) group can coordinate to metal centers, leading to the formation of extended three-dimensional networks. The fluorine and methyl groups can be used to tune the physicochemical properties of the resulting MOF, such as its porosity, stability, and hydrophobicity. These tailored MOFs could find applications in gas storage and separation, catalysis, and chemical sensing.

Precursor for Speciality Chemicals and Fine Chemical Synthesis

The reactivity of the amine group and the potential for functionalization of the pyridine ring position this compound as a versatile precursor for a variety of specialty and fine chemicals.

Applications in Dye Chemistry and Pigment Synthesis

Fluorinated organic molecules often exhibit unique photophysical properties, including enhanced brightness and photostability. While direct application of this compound in commercial dyes and pigments is not widely reported, its structure suggests potential as a building block for novel colorants. The aminomethyl group can be readily diazotized and coupled with various aromatic compounds to form azo dyes. The resulting dyes would incorporate a fluorinated heterocyclic moiety, which could lead to desirable properties such as high molar extinction coefficients, good lightfastness, and specific color characteristics. The substitution pattern on the pyridine ring could be further modified to fine-tune the spectral properties of the final dye molecule.

Contribution to Methodological Advancements in Organic Synthesis

The unique electronic and steric properties of this compound can be exploited in the development of new synthetic methodologies.

Demonstration of Novel Reaction Conditions

The presence of a fluorine atom significantly alters the electron density of the pyridine ring, influencing its reactivity and the reactivity of the adjacent functional groups. Researchers can utilize this feature to explore and optimize novel reaction conditions. For instance, the modified electronics of the ring could enable transformations that are not feasible with non-fluorinated analogues. This could include novel coupling reactions or the development of new protocols for the activation of specific bonds within the molecule under milder or more selective conditions.

Future Directions and Emerging Research Avenues for 2 Fluoro 5 Methylpyridin 4 Yl Methylamine

Exploration of Novel and Unconventional Synthetic Pathways

Future synthetic efforts will likely move beyond traditional batch methods to embrace more sophisticated and sustainable technologies. These emerging pathways offer improvements in efficiency, safety, and stereochemical control.

Biocatalytic Approaches for Enantioselective Synthesis

The synthesis of optically active amines is a primary goal in medicinal chemistry, as the stereochemistry of a molecule is intrinsically linked to its biological activity. rochester.eduacs.org Biocatalysis, which uses enzymes for chemical transformations, is a powerful "green technology" for producing enantiopure compounds under mild, aqueous conditions. mdpi.comnih.gov For a compound like (2-Fluoro-5-methylpyridin-4-YL)methylamine, where a chiral center can be introduced, biocatalysis presents a significant opportunity.

Future research could focus on employing engineered enzymes to achieve high stereoselectivity. nih.gov Key enzyme classes that are promising for the synthesis of chiral amines include:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor and are ideal for chiral amine synthesis due to their high stereoselectivity. nih.govacs.org Protein engineering has expanded the substrate scope of ATAs to include bulky and aromatic molecules. nih.gov

Imine Reductases (IREDs): IREDs are broadly applicable for the synthesis of a wide range of chiral amines and can be used in reductive amination processes. acs.org

Amine Dehydrogenases (AmDHs): Engineered AmDHs can synthesize chiral amines from ketones with excellent stereoselectivity. nih.gov

Monoamine Oxidases (MAOs): In combination with other methods like photoredox catalysis, MAOs can be used in cyclic reaction networks to selectively oxidize one enantiomer, leading to an enantioenriched product. rsc.org

The development of a biocatalytic route to this compound could involve screening a library of these enzymes to find a variant with high activity and enantioselectivity for the specific pyridine-based substrate. Deracemization, using two complementary enzymes to convert a racemic mixture into a single enantiomer, is another attractive strategy. mdpi.comacs.org This approach could provide a sustainable and highly efficient method for producing single-enantiomer versions of this important building block. rochester.edu

| Potential Biocatalytic Method | Enzyme Class | Key Advantage for Amine Synthesis | Relevant Findings |

| Asymmetric Synthesis from Prochiral Ketone | Amine Transaminase (ATA) | High stereoselectivity for a broad range of substrates. nih.gov | Protein engineering has overcome limitations of wild-type enzymes, enabling the synthesis of complex pharmaceutical intermediates. nih.gov |

| Reductive Amination | Imine Reductase (IRED) | Broadly applicable for synthesizing diverse chiral amines. acs.org | Can be used in cascade reactions to improve efficiency. acs.org |

| Deracemization of Racemic Amine | Stereocomplementary ω-TAs or ATA/AmDH pair | Achieves theoretical 100% conversion to a single enantiomer from a racemic starting material. mdpi.comacs.org | One-pot strategies have been developed that control reaction pathways to favor the desired enantiomer. acs.org |

| Carbene N-H Insertion | Engineered Hemoproteins (e.g., Myoglobin) | Provides a novel route to chiral amines through asymmetric carbene transfer. rochester.edu | Engineered myoglobin (B1173299) variants have successfully synthesized a range of substituted aryl amines with notable enantiomeric excess. rochester.edu |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, is revolutionizing the synthesis of active pharmaceutical ingredients (APIs). sterlingpharmasolutions.compharmtech.com This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters like residence time and temperature, and improved safety, especially when handling hazardous reagents. nih.govbeilstein-journals.org For the synthesis of pyridine (B92270) derivatives like this compound, flow chemistry can lead to higher yields, better purity, and easier scalability. beilstein-journals.orgnumberanalytics.com

Future research should explore the transfer of existing batch syntheses of this compound to a continuous flow platform. A multi-step flow synthesis could be designed to produce the final product without the need to isolate and purify intermediates, significantly streamlining the manufacturing process. beilstein-journals.orgresearchgate.net The use of microwave flow reactors could further accelerate reaction rates. beilstein-journals.orgresearchgate.net The development of autonomous self-optimizing flow systems, which use algorithms to rapidly identify optimal reaction conditions, could dramatically accelerate the synthesis of new pyridine-oxazoline (PyOX) ligands and similar structures. rsc.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage for this compound |

| Scale | Large, single vessel | Small, continuous reactor network sterlingpharmasolutions.com | Reduced footprint and potential for kilogram-per-day production from a small reactor. acs.org |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio nih.gov | Better control over exothermic reactions, preventing side-product formation and improving safety. |

| Mixing | Often inefficient, can lead to local concentration gradients | Highly efficient and rapid numberanalytics.com | Increased reaction rates and more consistent product quality. pharmtech.com |

| Safety | Large quantities of hazardous materials held in one vessel | Small inventories of hazardous materials at any given time nih.gov | Reduced risk when using reactive intermediates; by-products can be quenched in real-time. sterlingpharmasolutions.com |

| Process Control | Step-wise, with manual intervention | Automated control of flow rates, temperature, and pressure allfordrugs.com | Precise control of reaction time (residence time) leads to higher selectivity and yield. nih.gov |

| Multi-step Synthesis | Requires isolation and purification at each step | Steps can be "telescoped" without isolating intermediates researchgate.net | Faster, more efficient overall process with less solvent waste and manual handling. acs.org |

Deeper Mechanistic Insights through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering novel reactivity. Advanced analytical techniques that can monitor reactions in real-time and observe transient species are poised to provide unprecedented insight into the formation of this compound.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy allows researchers to "watch" a chemical reaction as it happens, without the need to withdraw samples for offline analysis. spectroscopyonline.com This is particularly useful for identifying transient intermediates and understanding reaction kinetics. rsc.orgresearchgate.net For the synthesis of this compound, which likely involves multi-step sequences, in situ Fourier-transform infrared (FTIR) spectroscopy could be invaluable.

By coupling an electrochemical or flow reactor to an FTIR cell, researchers can continuously monitor the concentration of reactants, intermediates, and products. rsc.orgrsc.org This provides real-time kinetic profiles that are essential for mechanistic analysis. rsc.org For example, this technique could be used to study the kinetics of a nucleophilic aromatic substitution (SNAr) step, which is a common method for introducing functionalities to pyridine rings, providing data to optimize conditions and maximize yield. youtube.com

Ultrafast Spectroscopy for Reaction Dynamics

To gain the most fundamental understanding of a chemical reaction, it is necessary to observe the movement of atoms on the timescale of bond breaking and formation—femtoseconds (10⁻¹⁵ s). msu.edu Ultrafast pump-probe spectroscopy uses exceptionally short laser pulses to trigger a reaction (pump) and then probe its progress at different time delays. photonics.comoup.com This powerful technique allows for the direct observation of transition states and short-lived intermediates that are invisible to other methods. kyoto-u.ac.jp

While a highly advanced field, applying ultrafast spectroscopy to key steps in the synthesis of this compound represents a frontier of chemical research. msu.eduaip.org Such studies could reveal the precise dynamics of electron transfer in a photocatalytic step or the structural evolution of the molecule during a cyclization reaction. kyoto-u.ac.jpaip.org This level of detail provides the ultimate mechanistic insight, which can guide the design of more efficient catalysts and novel reaction pathways. photonics.com

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable partner to experimental synthesis. nih.gov By modeling reaction pathways and predicting molecular properties, researchers can screen potential strategies and prioritize experiments, saving significant time and resources. mit.edu

For this compound, computational modeling can be applied in several ways:

Reaction Pathway Prediction: Machine learning models, particularly Transformer models, are increasingly used to predict the outcomes of chemical reactions and plan synthetic routes. youtube.com These tools can analyze vast amounts of chemical data to suggest novel and efficient pathways for synthesis. youtube.com

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to map the energy landscape of a reaction, identifying the structures and relative energies of reactants, transition states, and products. nih.govresearchgate.net This can help rationalize experimental observations and resolve mechanistic ambiguities, such as identifying the role of a catalytic species. acs.org

Property Prediction: Algorithms can predict key pharmaceutical properties like brain-blood barrier penetration, solubility, and potential toxicity based on molecular structure. nih.gov This in silico screening allows for the design of pyridine variants with improved drug-like characteristics before they are ever synthesized. nih.govnih.gov

An integrated approach, combining computational predictions with targeted experiments, will accelerate the development of optimized syntheses and novel analogues of this compound. nih.gov

Machine Learning Applications in Reaction Outcome Prediction

The prediction of chemical reaction outcomes, a traditionally empirical and labor-intensive process, is being revolutionized by machine learning (ML). rjptonline.org ML models, particularly deep neural networks, are trained on vast datasets of known reactions to identify complex patterns relating reactants, reagents, and conditions to the resulting products and yields. rjptonline.orgrsc.org This data-driven approach allows for the a priori prediction of reaction viability, regioselectivity, and efficiency, thereby accelerating the discovery and optimization of synthetic routes. nih.gov

For a polysubstituted heterocycle like this compound, ML models offer significant potential. Key applications would include:

Predicting Site Selectivity: The pyridine ring has multiple potential sites for further functionalization. An ML model could accurately predict which position (e.g., the C-3, C-6, or the amine nitrogen) would be most reactive under specific conditions (e.g., electrophilic aromatic substitution, N-alkylation), taking into account the directing effects of the existing fluoro, methyl, and methylamine (B109427) groups. Models combining message passing neural networks with transfer learning have shown success in predicting regioselectivity for complex heterocyclic functionalizations, such as Minisci reactions. nih.gov

Yield Optimization: By analyzing multidimensional experimental data, supervised ML algorithms can predict the reaction yield for a given set of conditions (temperature, solvent, catalyst, etc.). rjptonline.org This would enable chemists to computationally screen for the optimal conditions to synthesize derivatives of this compound, reducing the need for extensive experimental optimization.

Virtual Screening of Derivatives: ML models can be used to predict the properties of hypothetical derivatives. For instance, a model could be trained to forecast the binding affinity of a library of virtual compounds derived from this compound to a specific biological target, guiding synthetic efforts toward molecules with the highest probability of success.

AI-Driven Retrosynthesis for Complex Derivative Design

For designing complex molecules built upon the this compound scaffold, AI retrosynthesis offers a powerful strategic tool. The process would involve:

Defining a Complex Target: A chemist would first design a complex derivative, for example, one where a large, polycyclic moiety is attached to the methylamine group.

AI-Powered Disconnection: The AI model, such as one based on a graph convolutional network or transformer architecture, would analyze the target and suggest a series of retrosynthetic disconnections. acs.org A key disconnection would likely be the bond to the methylamine nitrogen, identifying this compound as a key intermediate or "synthon."

Route Generation and Ranking: The system would then work backward from this compound to propose a complete synthesis from simple starting materials. arxiv.org For instance, an AI might suggest a route starting from a simpler dichloropyridine, as has been demonstrated for other complex pyridines. arxiv.org The AI would rank multiple potential routes, allowing chemists to select the most practical and efficient option for laboratory execution.

Expansion of Non-Clinical Applications and Material Science Integration